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molecular formula C9H9BrO2 B1631332 Methyl 2-bromo-6-methylbenzoate CAS No. 99548-56-8

Methyl 2-bromo-6-methylbenzoate

Cat. No. B1631332
M. Wt: 229.07 g/mol
InChI Key: DDJSNWUTQDNGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07049318B2

Procedure details

2-Bromo-6-methyl-benzoic acid methyl ester (21.8 mmol), and N-bromosuccinimide (21.8 mmol), benzoyl peroxide (1.1 mmol) were combined in 50 mL carbontetrachloride and heated to 80° C. overnight. The resulting precipitate was filtered off, and filtrate concentrated to an oil.
Quantity
21.8 mmol
Type
reactant
Reaction Step One
Quantity
21.8 mmol
Type
reactant
Reaction Step Two
Quantity
1.1 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:5]=1[Br:11].[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9]([CH2:10][Br:13])=[CH:8][CH:7]=[CH:6][C:5]=1[Br:11]

Inputs

Step One
Name
Quantity
21.8 mmol
Type
reactant
Smiles
COC(C1=C(C=CC=C1C)Br)=O
Step Two
Name
Quantity
21.8 mmol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
1.1 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
filtrate concentrated to an oil

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=CC=C1CBr)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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